

# Cafelkibart (LM-4108): A Technical Guide to a Novel CCR8-Targeting Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Cafelkibart (also known as **LM-4108** or LM-108) is an investigational, Fc-optimized humanized monoclonal antibody that represents a promising new modality in cancer immunotherapy. Developed by LaNova Medicines, cafelkibart targets the C-C chemokine receptor 8 (CCR8), a protein highly and selectively expressed on tumor-infiltrating regulatory T cells (Tregs). By specifically depleting these immunosuppressive cells within the tumor microenvironment (TME), cafelkibart aims to overcome a key mechanism of resistance to existing immunotherapies, such as PD-1 inhibitors, and unleash a potent anti-tumor immune response. Preclinical and early-phase clinical studies have demonstrated encouraging anti-tumor activity and a manageable safety profile, particularly in challenging solid tumors like pancreatic and gastric cancer. This document provides an in-depth technical overview of cafelkibart, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

## **Core Concepts and Mechanism of Action**

Cafelkibart's therapeutic strategy is centered on the selective depletion of tumor-infiltrating Tregs. These cells are a major barrier to effective anti-tumor immunity, suppressing the activity of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.

1.1. Targeting CCR8 on Tumor-Infiltrating Tregs







C-C chemokine receptor 8 (CCR8) has emerged as a highly specific marker for tumor-infiltrating Tregs across various cancer types.[1] Unlike other Treg markers, CCR8 is minimally expressed on Tregs in peripheral tissues, thereby offering a therapeutic window to target the immunosuppressive cells within the tumor while sparing those crucial for maintaining peripheral immune homeostasis.[2] The high expression of CCR8 on tumor-infiltrating Tregs is associated with a poor prognosis in several cancers.[1]

#### 1.2. Fc-Optimized Antibody for Enhanced Effector Function

Cafelkibart is an IgG1 monoclonal antibody with an engineered Fc region designed to enhance its effector functions, primarily Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[1] Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of cafelkibart is recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the destruction of the CCR8-expressing Tregs.

#### 1.3. Signaling Pathway and Depletion Mechanism

Cafelkibart's primary mechanism is the depletion of CCR8+ Tregs, which in turn is expected to reactivate anti-tumor immune responses.[1] This is achieved by blocking the interaction between CCR8 and its ligand, CCL1, within the TME and initiating ADCC and ADCP.





Click to download full resolution via product page

Caption: Cafelkibart binds to CCR8 on tumor-infiltrating Tregs, blocking CCL1 signaling and inducing their depletion via ADCC by NK cells, thereby enhancing the anti-tumor immune response.

## **Preclinical Data**



A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.

Table 1: Preclinical Activity of Cafelkibart (LM-108)

| Parameter                           | Assay                                                         | Results                                                                                                                        | Reference |
|-------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Binding Affinity                    | Flow Cytometry                                                | EC50 = 0.25 nM (hCCR8 high- expressing U2OS cells)EC50 = 0.21 nM (hCCR8 low- expressing Jurkat cells)                          | [1]       |
| In Vitro Cytotoxicity               | ADCC Assay                                                    | EC50 = 0.002 nM<br>(hCCR8 expressing<br>HEK293 cells with<br>hPBMCs)                                                           | [1]       |
| In Vivo Efficacy<br>(Single Agent)  | MC38 Syngeneic<br>Model (hCCR8 KI<br>mice)                    | Tumor Growth Inhibition (TGI) = 79.97% (2/8 complete responses)                                                                | [1]       |
| In Vivo Efficacy<br>(Combination)   | MC38 Syngeneic<br>Model (hCCR8 KI<br>mice) with anti-mPD-1    | TGI = 100% (8/8 complete responses)                                                                                            | [1]       |
| Immune Cell<br>Modulation (In Vivo) | Flow Cytometry of<br>Tumor Infiltrating<br>Lymphocytes (TILs) | Significant reduction<br>in Treg cellsSignificant<br>elevation in CD8+ T<br>cells, CD4+ T cells,<br>NK cells, and NKT<br>cells | [1]       |

## **Clinical Data**

Cafelkibart, in combination with anti-PD-1 antibodies, has been evaluated in Phase 1/2 clinical trials for patients with advanced solid tumors.



#### 3.1. Pancreatic Cancer

A pooled analysis of two Phase 1/2 trials (NCT05199753, NCT05518045) evaluated cafelkibart in combination with pembrolizumab or toripalimab in patients with pancreatic cancer who had progressed on prior systemic therapies.[3][4]

Table 2: Efficacy of Cafelkibart plus Anti-PD-1 in Pancreatic Cancer

| Endpoint                          | All Efficacy-                     | Patients with ≥1                | Patients with High  |
|-----------------------------------|-----------------------------------|---------------------------------|---------------------|
|                                   | Evaluable Patients                | Prior Line of                   | CCR8 Expression     |
|                                   | (n=74)                            | Therapy (n=45)                  | (n=9)               |
| Objective Response                | 20.3% (95% CI 11.8-               | 24.4% (95% CI 12.9-             | 33.3% (95% CI 7.5-  |
| Rate (ORR)                        | 31.2%)                            | 39.5%)                          | 70.1%)              |
| Disease Control Rate (DCR)        | 62.2% (95% CI 50.1-               | 71.1% (95% CI 55.7-             | 77.8% (95% CI 40.0- |
|                                   | 73.2%)                            | 83.6%)                          | 97.2%)              |
| Median Duration of Response (DoR) | 5.49 months (95% CI<br>3.02-8.87) | 6.93 months (95% CI<br>3.02-NA) | Not Reported        |
| Median Progression-               | 3.12 months (95% CI               | 4.86 months (95% CI             | 6.90 months (95% CI |
| Free Survival (PFS)               | 1.61-4.86)                        | 2.79-6.90)                      | 1.22-NA)            |
| Median Overall                    | 10.02 months (95% CI              | Not Reached                     | 9.15 months (95% CI |
| Survival (OS)                     | 6.41-13.11)                       |                                 | 3.61-NA)            |

#### 3.2. Gastric Cancer

A pooled analysis of three Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045) assessed cafelkibart with an anti-PD-1 antibody in patients with gastric cancer.

Table 3: Efficacy of Cafelkibart plus Anti-PD-1 in Gastric Cancer



| Endpoint                                   | All Efficacy-<br>Evaluable Patients<br>(n=36) | Patients<br>Progressed on 1st<br>Line Tx (n=11) | Patients Progressed on 1st Line Tx with High CCR8 (n=8) |
|--------------------------------------------|-----------------------------------------------|-------------------------------------------------|---------------------------------------------------------|
| Objective Response<br>Rate (ORR)           | 36.1% (95% CI 20.8-<br>53.8%)                 | 63.6% (95% CI 30.8-<br>89.1%)                   | 87.5%                                                   |
| Disease Control Rate (DCR)                 | 72.2% (95% CI 54.8-<br>85.8%)                 | 81.8% (95% CI 48.2-<br>97.7%)                   | 100%                                                    |
| Median Progression-<br>Free Survival (PFS) | 6.53 months (95% CI<br>2.96–NA)               | Not Reported                                    | Not Reported                                            |

#### 3.3. Safety and Tolerability

Across the clinical trials, cafelkibart in combination with anti-PD-1 therapy has shown a manageable safety profile.

Table 4: Common Treatment-Related Adverse Events (TRAEs) in Pancreatic Cancer Patients (n=80)



| Adverse Event                  | Any Grade    | Grade ≥3     |
|--------------------------------|--------------|--------------|
| Increased AST                  | ≥25%         | 5.0%         |
| Increased ALT                  | ≥25%         | 6.3%         |
| Anemia                         | ≥25%         | Not Reported |
| Rash                           | ≥25%         | 5.0%         |
| Pyrexia                        | ≥25%         | Not Reported |
| Decreased Platelet Count       | ≥25%         | Not Reported |
| Increased Conjugated Bilirubin | ≥25%         | Not Reported |
| Lipase Elevation               | Not Reported | 7.5%         |
| Immune-mediated Enterocolitis  | Not Reported | 5.0%         |
| Hypokalemia                    | Not Reported | 5.0%         |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the evaluation and potential replication of the findings on cafelkibart. The following sections provide representative methodologies for key assays.

#### 4.1. In Vitro Binding Affinity Assay (Flow Cytometry)

This protocol outlines a general procedure for determining the binding affinity of cafelkibart to CCR8-expressing cells.

- Cell Preparation: Culture CCR8-expressing cells (e.g., U2OS-hCCR8 transfectants) and a negative control cell line to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution.
- Cell Staining:
  - Wash cells twice with FACS buffer (PBS with 2% FBS).



- Resuspend cells to a concentration of 1x10<sup>6</sup> cells/mL in FACS buffer.
- $\circ$  Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.
- Prepare serial dilutions of cafelkibart and an isotype control antibody in FACS buffer.
- Add 50 μL of the antibody dilutions to the respective wells.
- Incubate for 1 hour at 4°C.
- Wash cells three times with FACS buffer.
- Add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
   and incubate for 30 minutes at 4°C in the dark.
- Wash cells three times with FACS buffer.
- Data Acquisition and Analysis:
  - Resuspend cells in 200 μL of FACS buffer.
  - Acquire data on a flow cytometer.
  - Analyze the median fluorescence intensity (MFI) of the stained cells.
  - Plot the MFI against the antibody concentration and determine the EC50 using a nonlinear regression model.
- 4.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to assess the ability of cafelkibart to induce NK cell-mediated killing of CCR8-expressing target cells.

- Target Cell Preparation:
  - Label CCR8-expressing target cells with a fluorescent dye (e.g., Calcein AM).
  - Wash and resuspend the labeled cells in assay medium.



#### • Effector Cell Preparation:

- Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
- Culture NK cells overnight in media supplemented with IL-2.
- ADCC Assay Setup:
  - Plate target cells in a 96-well plate.
  - Add serial dilutions of cafelkibart or an isotype control antibody.
  - Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
  - Include control wells for spontaneous lysis (target cells only) and maximum lysis (target cells with a lysis agent).
  - Incubate the plate for 4 hours at 37°C.
- Data Acquisition and Analysis:
  - Centrifuge the plate and collect the supernatant.
  - Measure the release of the fluorescent dye or lactate dehydrogenase (LDH) in the supernatant using a plate reader.
  - Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 \*
     (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)
  - Determine the EC50 from a dose-response curve.

#### 4.3. In Vivo Murine Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of cafelkibart in a syngeneic mouse model.





Click to download full resolution via product page

Caption: A typical workflow for assessing the in vivo efficacy of cafelkibart in a murine tumor model.

#### 4.4. Clinical Trial Protocol Synopsis



The clinical trials of cafelkibart generally follow a standard design for Phase 1/2 oncology studies.

- Study Design: Open-label, multicenter, dose-escalation and dose-expansion studies.
- Patient Population: Patients with advanced, unresectable, or metastatic solid tumors who have failed standard therapies.
- Treatment Regimens:
  - Cafelkibart administered intravenously at various dose levels and schedules (e.g., 3 mg/kg Q3W, 10 mg/kg Q3W).
  - In combination with an anti-PD-1 antibody such as pembrolizumab or toripalimab.
- Primary Endpoints:
  - Phase 1: To evaluate the safety and tolerability and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
  - Phase 2: To assess the preliminary anti-tumor activity, primarily the Objective Response Rate (ORR) per RECIST v1.1.
- Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR),
   Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics (PK), and biomarker analysis.
- Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

### **Future Directions**

The promising early results for cafelkibart, particularly in patient populations with high unmet medical needs, support its continued development. Future research will likely focus on:

Biomarker Development: Further refining the patient selection strategy based on CCR8
expression and other potential biomarkers to maximize clinical benefit.



- Combination Therapies: Exploring novel combination strategies with other immunomodulatory agents, targeted therapies, and chemotherapy.
- Expansion to Other Tumor Types: Investigating the efficacy of cafelkibart in a broader range of solid tumors characterized by high Treg infiltration.

## Conclusion

Cafelkibart (**LM-4108**) is a novel, Fc-optimized anti-CCR8 monoclonal antibody with a well-defined mechanism of action aimed at overcoming immunotherapy resistance by selectively depleting tumor-infiltrating regulatory T cells. The preclinical and clinical data to date demonstrate a favorable safety profile and encouraging anti-tumor activity, particularly in combination with PD-1 inhibitors in heavily pre-treated patient populations. As a promising agent in the next wave of cancer immunotherapies, cafelkibart warrants further investigation to fully elucidate its therapeutic potential across a spectrum of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. project.eortc.org [project.eortc.org]
- 2. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Evaluating Human Natural Killer Cells Antibody-dependent Cellular Cytotoxicity (ADCC)
   Using Plate-bound Anti-CD16 Antibodies [en.bio-protocol.org]
- To cite this document: BenchChem. [Cafelkibart (LM-4108): A Technical Guide to a Novel CCR8-Targeting Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014790#cafelkibart-lm-4108-for-cancer-immunotherapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com